molecular formula C23H17F3N2O3 B2878645 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922135-56-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2878645
CAS No.: 922135-56-6
M. Wt: 426.395
InChI Key: MTAGRVWOEBXRKR-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a 2-(trifluoromethyl)benzamide moiety at position 2. The dibenzo-oxazepine scaffold confers rigidity and planar aromaticity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-13-7-9-20-18(11-13)28(2)22(30)16-12-14(8-10-19(16)31-20)27-21(29)15-5-3-4-6-17(15)23(24,25)26/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGRVWOEBXRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core:

    • Starting from a suitable dibenzo precursor, the oxazepine ring is formed through cyclization reactions.
    • Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

  • Oxidation products include hydroxylated derivatives.
  • Reduction products include alcohols or amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several dibenzo[b,f][1,4]thiazepine and oxazepine derivatives. Below is a systematic comparison based on substituents, heteroatom variations, and pharmacological relevance:

Core Heterocycle Modifications
Compound Name Heterocycle Heteroatom Key Substituents Molecular Formula Mass (g/mol)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine O 8,10-dimethyl; 11-oxo; 2-(trifluoromethyl)benzamide C₂₄H₁₈F₃N₂O₃ 448.41
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine O 8-methyl; 11-oxo; 4-(trifluoromethyl)benzamide C₂₂H₁₅F₃N₂O₃ 412.37
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine S 10-ethyl; 11-oxo; 8-(2-(4-methoxyphenyl)acetamide); sulfoxide C₂₆H₂₃N₂O₄S 483.54
3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Oxazepine O 8,10-dimethyl; 11-oxo; 3-chlorobenzamide C₂₂H₁₇ClN₂O₃ 408.84

Key Findings :

  • Heteroatom Impact : Replacement of sulfur (thiazepine) with oxygen (oxazepine) reduces molecular polarity and may alter receptor-binding kinetics due to differences in electronegativity and hydrogen-bonding capacity .
  • Substituent Position : The 2-(trifluoromethyl)benzamide group in the target compound vs. the 4-(trifluoromethyl) isomer shows distinct electronic profiles; the ortho-substituent may induce steric hindrance, affecting target engagement.
  • Methyl vs. Ethyl Groups : Ethyl-substituted thiazepines (e.g., ) exhibit lower synthetic yields (~9%) compared to methyl-substituted oxazepines, suggesting steric bulk complicates synthesis .
Functional Group Variations
Compound Class Example Substituents Bioactivity Relevance Reference
Trifluoromethylbenzamide 2- or 4-(trifluoromethyl) Enhances metabolic stability and CNS penetration
Chloro/Methoxybenzamide 3-chloro, 4-methoxy Modulates electron-withdrawing/donating effects
Sulfoxide Derivatives 5-oxide (e.g., ) May influence redox potential and solubility

Key Findings :

  • Chloro Substituents : 3-Chlorobenzamide analogs (e.g., ) exhibit reduced potency in dopamine receptor binding assays compared to trifluoromethyl derivatives, likely due to weaker electron-withdrawing effects .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is noted for various pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20F3N2O3C_{23}H_{20}F_{3}N_{2}O_{3}, with a molecular weight of approximately 372.424 g/mol. The structure features a unique bicyclic arrangement that integrates oxazepine functionalities with various substituents that may influence its biological activities.

PropertyValue
Molecular FormulaC23H20F3N2O3C_{23}H_{20}F_{3}N_{2}O_{3}
Molecular Weight372.424 g/mol
CAS Number922009-62-9
SolubilityNot specified

Antimicrobial Activity

Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). Minimum inhibitory concentration (MIC) assays reveal effective inhibition at concentrations as low as 12.9 µM .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In studies assessing lipopolysaccharide-induced NF-κB activation, it was found to attenuate inflammatory responses more effectively than some traditional anti-inflammatory agents. This suggests a promising role in managing conditions characterized by chronic inflammation .

Cytotoxicity and Cell Viability

Cytotoxicity assays indicate that while the compound exhibits some cytotoxic effects at higher concentrations (IC50 > 20 µM), it remains relatively safe for cellular applications at lower doses. This characteristic is crucial for therapeutic applications where minimizing toxicity is essential .

Case Studies

  • Antigiardial Activity : A study on structural analogs of dibenzo[b,f][1,4]oxazepines highlighted the antigiardial activity of certain derivatives, suggesting that modifications in the structure can enhance biological efficacy .
  • Comparative Analysis : In a comparative study involving similar compounds, this compound was shown to have superior antimicrobial activity compared to other derivatives lacking the trifluoromethyl group .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and microbial resistance. The inhibition of NF-κB activation suggests a pathway through which this compound could exert anti-inflammatory effects while also impacting bacterial virulence factors.

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